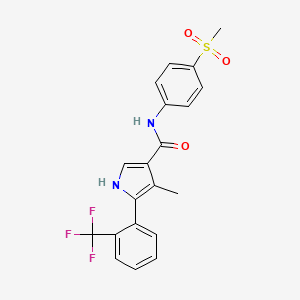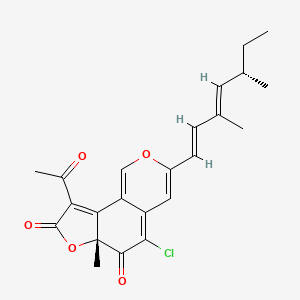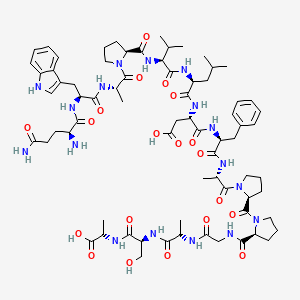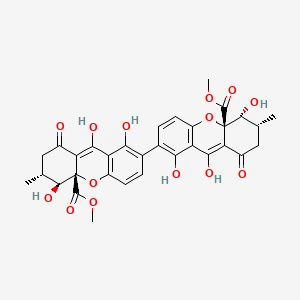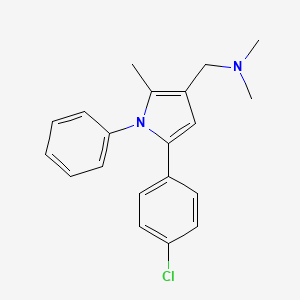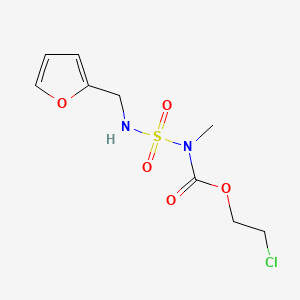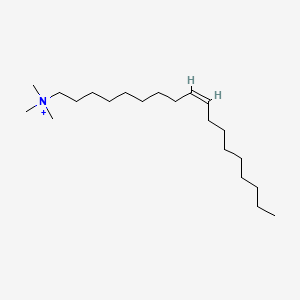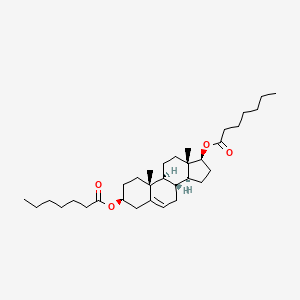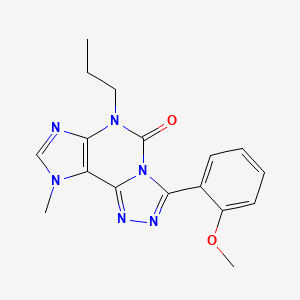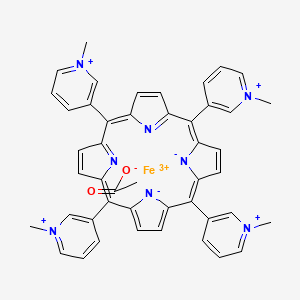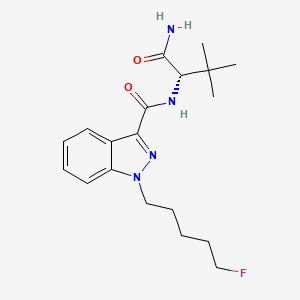
1H-Indazole-3-carboxamide, N-((1S)-1-(aminocarbonyl)-2,2-dimethylpropyl)-1-(5-fluoropentyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-adb-pinaca, (S)- involves the reaction of 5-fluoropentylindazole with methyl 3,3-dimethylbutanoate in the presence of a suitable base and solvent . The reaction typically proceeds under reflux conditions, and the product is purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of 5-Fluoro-adb-pinaca, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-adb-pinaca, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indazole derivatives.
Aplicaciones Científicas De Investigación
5-Fluoro-adb-pinaca, (S)- has several scientific research applications:
Mecanismo De Acción
5-Fluoro-adb-pinaca, (S)- exerts its effects by binding to the cannabinoid CB1 and CB2 receptors with high affinity . This binding activates the receptors, leading to the modulation of various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases . These actions result in the psychoactive and physiological effects associated with synthetic cannabinoids .
Comparación Con Compuestos Similares
Similar Compounds
ADB-PINACA: A non-fluorinated analog with similar receptor affinity.
5F-ADB: Another fluorinated analog with a similar structure but different metabolic profile.
5F-AMB: A related compound with a different indazole core structure.
Uniqueness
5-Fluoro-adb-pinaca, (S)- is unique due to its specific fluorine substitution, which enhances its binding affinity and potency at cannabinoid receptors compared to non-fluorinated analogs . This fluorine substitution also affects its metabolic stability and pharmacokinetic properties .
Propiedades
Número CAS |
1801338-21-5 |
|---|---|
Fórmula molecular |
C19H27FN4O2 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C19H27FN4O2/c1-19(2,3)16(17(21)25)22-18(26)15-13-9-5-6-10-14(13)24(23-15)12-8-4-7-11-20/h5-6,9-10,16H,4,7-8,11-12H2,1-3H3,(H2,21,25)(H,22,26)/t16-/m1/s1 |
Clave InChI |
SOYDDJYBRCNNIT-MRXNPFEDSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF |
SMILES canónico |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


